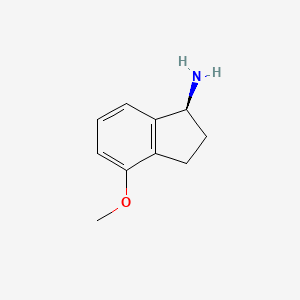

(S)-4-Methoxy-2,3-dihydro-1H-inden-1-amine

Description

Significance of Chiral Amines as Versatile Building Blocks and Synthetic Intermediates

Chiral amines are fundamental to asymmetric synthesis, serving a multitude of roles that make them indispensable tools for the creation of complex, single-enantiomer molecules. figshare.comenamine.net Their significance stems from several key characteristics. Firstly, they are prevalent structural motifs in a vast number of biologically active compounds, including an estimated half of all active pharmaceutical ingredients (APIs). enamine.netjapsonline.com The interaction between a drug and its biological target, such as a receptor or enzyme, is highly dependent on stereochemistry, making the use of enantiomerically pure amines critical for efficacy. researchgate.net

Beyond being integral parts of the final target molecule, chiral amines function as crucial synthetic intermediates. researchgate.net They are also widely employed as chiral auxiliaries, where they are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction before being cleaved. Furthermore, they can act as chiral bases in enantioselective deprotonation reactions or as resolving agents to separate racemic mixtures of acidic compounds. figshare.com The synthesis of these vital building blocks is an active area of research, with methods ranging from the resolution of racemates to asymmetric catalytic hydrogenations and biocatalytic routes using enzymes like transaminases, which can produce chiral amines with excellent enantioselectivity under mild conditions. japsonline.comresearchgate.net

Overview of the Indanamine Framework in Stereoselective Organic Synthesis

The indane scaffold, a bicyclic system consisting of a benzene (B151609) ring fused to a cyclopentane (B165970) ring, provides a rigid and conformationally constrained framework. When an amine group is introduced, creating an indanamine, this structure becomes a valuable platform for stereoselective synthesis. The fixed orientation of the substituents on the five-membered ring allows for precise control over the direction of chemical reactions.

The 1-aminoindan (B1206342) structure is particularly noteworthy. It is the core of several significant neuroactive compounds. A prominent example is Rasagiline (B1678815), an irreversible inhibitor of monoamine oxidase B (MAO-B) used in the treatment of Parkinson's disease. japsonline.com The synthesis of Rasagiline and its analogues often starts from 1-indanone (B140024), which is converted to the corresponding amine. japsonline.comresearchgate.net The stereocenter at the C1 position is crucial for its biological activity.

Methods to synthesize chiral indanamines often involve the asymmetric reduction of an indanone or the stereoselective conversion of an intermediate alcohol. figshare.comresearchgate.net Biocatalytic methods, for instance, have been successfully applied to the conversion of 1-indanone to the corresponding chiral amine with high enantiomeric purity. researchgate.net The inherent rigidity and well-defined stereochemistry of the indanamine framework make it a reliable and predictable building block for constructing more complex chiral molecules.

Positioning of (S)-4-Methoxy-2,3-dihydro-1H-inden-1-amine within the Landscape of Chiral Indanamine Research

This compound emerges not as a generic chiral amine, but as a highly specialized building block, primarily valued for its role as a precursor in medicinal chemistry for the synthesis of novel neuroactive compounds. Its specific structure, combining the (S)-configured 1-aminoindan core with a methoxy (B1213986) group on the aromatic ring, positions it as a key intermediate for creating analogues of established drugs like Rasagiline. figshare.comresearchgate.net

The strategic placement of the methoxy group is a deliberate design choice by medicinal chemists. The methoxy group is a prevalent feature in many drugs and is known to significantly influence a molecule's properties. nih.gov It can affect ligand-target binding interactions, improve physicochemical characteristics such as solubility and lipophilicity, and favorably alter ADME (Absorption, Distribution, Metabolism, and Excretion) parameters. nih.gov By using this compound, researchers can systematically explore how this specific substitution pattern impacts the efficacy and safety profile of new Rasagiline analogues or other potential therapeutics. figshare.comresearchgate.net

Furthermore, the broader class of methoxy-substituted aminoindans has been investigated in the context of developing non-neurotoxic analogues of other psychoactive substances, highlighting the scaffold's utility in fine-tuning pharmacological activity to enhance safety. nih.gov Therefore, this compound is best understood as a second-generation or advanced building block, employed when the goal is not just to create a chiral center, but to modulate the biological activity of a target molecule with a high degree of precision. Its commercial availability facilitates its use in hit-to-lead optimization campaigns in drug discovery. enamine.net

Compound Data

Below are tables detailing the properties of the primary compound discussed in this article and its immediate precursor.

Table 1: Physicochemical Properties of this compound (Data is based on predicted values where experimental data is unavailable)

| Property | Value |

| Molecular Formula | C₁₀H₁₃NO |

| Molecular Weight | 163.22 g/mol |

| Predicted XlogP | 1.3 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bond Count | 2 |

Structure

3D Structure

Properties

CAS No. |

1228565-96-5 |

|---|---|

Molecular Formula |

C10H13NO |

Molecular Weight |

163.22 g/mol |

IUPAC Name |

(1S)-4-methoxy-2,3-dihydro-1H-inden-1-amine |

InChI |

InChI=1S/C10H13NO/c1-12-10-4-2-3-7-8(10)5-6-9(7)11/h2-4,9H,5-6,11H2,1H3/t9-/m0/s1 |

InChI Key |

JMXMRMSUOHVHOF-VIFPVBQESA-N |

Isomeric SMILES |

COC1=CC=CC2=C1CC[C@@H]2N |

Canonical SMILES |

COC1=CC=CC2=C1CCC2N |

Origin of Product |

United States |

Stereochemical Control and Enantiomeric Purity in S 4 Methoxy 2,3 Dihydro 1h Inden 1 Amine Synthesis

Mechanisms Governing Stereoselectivity in Chiral Indanamine Synthesis

The synthesis of enantiomerically pure (S)-4-Methoxy-2,3-dihydro-1H-inden-1-amine hinges on synthetic strategies that can effectively control the three-dimensional arrangement of atoms around the newly formed stereocenter. A prevalent and effective method for achieving this is through the diastereoselective reduction of a chiral ketimine intermediate. This approach often involves the use of a chiral auxiliary, a molecule that is temporarily incorporated into the reacting substrate to direct the stereochemical outcome of a subsequent reaction. scielo.org.mxwikipedia.org

A highly relevant analogue for understanding this process is the synthesis of (S)-1-aminoindane, which employs (R)-phenylglycine amide as a chiral auxiliary. researchgate.net In this process, the synthesis begins with the condensation of the prochiral ketone, 4-methoxy-1-indanone (B81218), with the chiral auxiliary to form a chiral N-acylimine or a related intermediate. The inherent chirality of the auxiliary creates a sterically and electronically biased environment, leading to facial differentiation of the imine.

The subsequent reduction of the carbon-nitrogen double bond is the key stereochemistry-determining step. The choice of reducing agent and reaction conditions plays a pivotal role in the level of stereoselectivity achieved. For instance, heterogeneous metal-catalyzed hydrogenation is a common method. The chiral auxiliary directs the approach of the reducing agent to one face of the imine, leading to the preferential formation of one diastereomer. The mechanism of this stereochemical induction is often rationalized by the formation of a rigid, chelated transition state where the chiral auxiliary blocks one face of the molecule, forcing the hydride to attack from the less hindered face.

Another powerful strategy for the synthesis of chiral amines is biocatalysis, which utilizes enzymes to carry out highly stereoselective transformations. nih.gov Amine transaminases, for example, can catalyze the transfer of an amino group from a donor molecule to a prochiral ketone with exceptional enantioselectivity. nih.gov In the context of this compound synthesis, a transaminase could be employed to directly convert 4-methoxy-1-indanone into the desired (S)-enantiomer. The stereoselectivity in this case is governed by the specific three-dimensional structure of the enzyme's active site, which precisely orients the substrate for a stereospecific amine transfer.

Optimization of Enantiomeric Excess (ee) and Diastereomeric Ratio (dr)

Achieving high enantiomeric excess (ee) and diastereomeric ratio (dr) is paramount for the practical application of any chiral synthesis. The optimization of these parameters involves a systematic investigation of various reaction parameters. In the context of the chiral auxiliary-mediated synthesis of this compound, several factors can be fine-tuned.

Table 1: Illustrative Optimization of Asymmetric Hydrogenation for Indanamine Synthesis

| Entry | Catalyst | Solvent | Catalyst Loading (mol%) | Diastereomeric Excess (de %) |

| 1 | 5% Pd/C | Methanol | 5 | 85 |

| 2 | 5% Pt/C | Methanol | 5 | 78 |

| 3 | 5% Rh/C | Methanol | 5 | 92 |

| 4 | 5% Rh/C | Ethanol | 5 | 90 |

| 5 | 5% Rh/C | Tetrahydrofuran (B95107) | 5 | 95 |

| 6 | 5% Rh/C | Tetrahydrofuran | 2 | 94 |

| 7 | 5% Rh/C | Tetrahydrofuran | 1 | 93 |

This table is a representative illustration based on typical optimization studies for analogous systems and does not represent actual experimental data for the named compound.

As depicted in the illustrative Table 1, the choice of the metal catalyst can have a significant impact on the diastereoselectivity of the hydrogenation. In this hypothetical scenario, Rhodium on carbon (Rh/C) provides superior results compared to Palladium (Pd) or Platinum (Pt) catalysts. The solvent also plays a crucial role, with a less polar solvent like tetrahydrofuran (THF) potentially leading to higher diastereoselectivity by influencing the conformation of the transition state. Furthermore, the catalyst loading can be optimized to balance reaction efficiency and cost-effectiveness without significantly compromising the stereochemical outcome.

In biocatalytic approaches, optimization of ee and dr involves screening different enzymes, modifying the enzyme through protein engineering, and adjusting reaction conditions such as pH, temperature, and substrate/co-factor concentrations. For instance, the development of a biocatalytic process for (S)-methoxyisopropylamine, a structurally related chiral amine, involved extensive optimization of the biocatalyst and reaction conditions to achieve high productivity and an enantiomeric excess greater than 99%.

Reaction Mechanisms and Kinetics in Indanamine Synthesis

Mechanistic Investigations of Key Asymmetric Transformations

The primary route to (S)-4-Methoxy-2,3-dihydro-1H-inden-1-amine involves the asymmetric hydrogenation of 4-Methoxy-1-indanone (B81218) or the direct asymmetric reductive amination (DARA) of the same ketone. Both transformations are often catalyzed by transition metal complexes, most notably those of iridium and rhodium.

The mechanism for iridium-catalyzed asymmetric hydrogenation of ketones is widely accepted to proceed through an outer-sphere pathway. rsc.org The key steps are:

Catalyst Activation : The pre-catalyst, often an iridium(I) complex like [Ir(COD)Cl]₂, reacts with a chiral ligand and is activated under hydrogen pressure to form a catalytically active iridium dihydride species.

Substrate Coordination : The prochiral ketone, 4-Methoxy-1-indanone, coordinates to the iridium center. In many effective systems, particularly those using tridentate ligands, the coordination is accompanied by deprotonation of a ligand functional group (e.g., -OH or -NH) to form a stable, neutral iridium complex. thieme-connect.com

Hydride Transfer : The crucial stereodetermining step involves the transfer of a hydride from the iridium center to the carbonyl carbon of the ketone. rsc.org The chiral ligand environment dictates the facial selectivity of this attack, leading to the preferential formation of one enantiomer of the corresponding alcohol.

Product Release and Catalyst Regeneration : The resulting chiral alcohol product dissociates, and the catalyst is regenerated to re-enter the catalytic cycle.

In direct asymmetric reductive amination, the ketone reacts with an amine source (like ammonia (B1221849) or an ammonium (B1175870) salt) in the presence of the catalyst and a reducing agent (H₂). The reaction proceeds through the in-situ formation of an imine or enamine intermediate, which is then asymmetrically hydrogenated by the chiral catalyst in a manner analogous to ketone hydrogenation. nih.gov Density functional theory (DFT) studies on similar systems suggest that the amine substrate can act as a ligand for the iridium center, stabilized by hydrogen bonding, with the subsequent hydride addition occurring via an outer-sphere transition state. nih.gov

Kinetic Studies of Stereoselective Reaction Steps

Kinetic studies provide insight into the efficiency and selectivity of stereoselective reactions. While specific kinetic data for the synthesis of this compound is not broadly published, analysis of related systems, such as the asymmetric transfer hydrogenation (ATH) of substituted indanones and the enzymatic reductive amination of 1-indanone (B140024), offers a clear framework.

A key kinetic phenomenon is kinetic resolution (KR), which has been efficiently applied to racemic 3-aryl-1-indanones. researchgate.netrsc.org In this process, one enantiomer of the racemic ketone reacts significantly faster with the chiral catalyst than the other. researchgate.net This allows for the separation of the slow-reacting ketone enantiomer and the chiral alcohol product, both with high enantiomeric excess. rsc.orgnih.gov The efficiency of the resolution is determined by the ratio of the rate constants for the two enantiomers (k_fast / k_slow).

In biocatalytic approaches, such as the synthesis of the related compound rasagiline (B1678815) from 1-indanone, kinetic parameters are determined to evaluate enzyme performance. nih.gov These studies measure key values that describe the catalyst's affinity for the substrate and its turnover rate.

Below is a representative table of kinetic parameters that are typically determined in such studies.

| Enzyme/Catalyst | Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹mM⁻¹) |

|---|---|---|---|---|

| Reductive Aminase (AcRedAm) | 1-Indanone | 1.5 ± 0.2 | 0.08 ± 0.01 | 0.053 |

| Engineered AcRedAm Variant | 1-Indanone | 0.9 ± 0.1 | 0.15 ± 0.02 | 0.167 |

Data is representative and adapted from studies on 1-indanone for illustrative purposes. nih.gov

Role of Catalyst-Ligand Interactions in Controlling Reaction Pathways

The stereochemical outcome of the synthesis of this compound is overwhelmingly controlled by the interaction between the metal catalyst and its chiral ligand. nih.gov The ligand creates a specific three-dimensional environment, or "chiral pocket," around the metal center. This environment forces the prochiral substrate (ketone or imine) to coordinate in a sterically favored orientation, exposing one of its two faces to the hydride transfer from the metal.

A variety of chiral ligands have been developed for iridium-catalyzed asymmetric hydrogenations. nih.gov Tridentate ligands, which bind to the metal at three points, are often highly effective. researchgate.netnih.gov These include P,N,N and P,N,O type ligands. nih.govresearchgate.net

P,N,N Ligands : Ligands such as SpiroPAP and those based on ferrocene (B1249389) with unsymmetrical diamine scaffolds have shown excellent activity and enantioselectivity in the hydrogenation of various ketones. researchgate.netnih.gov

P,N,O Ligands : Ligands containing phosphine, amine, and alcohol/ether functionalities also form highly active and selective catalysts. nih.gov Computational studies have confirmed that the hydroxyl group, in particular, can play a key role in the hydrogenation process, often by participating in the catalytic cycle through deprotonation. nih.gov

Phosphoramidite Ligands : These ligands are readily tunable and have been successfully used in the DARA of ketones, where hydrogen bonding between the ligand and the amine substrate plays an important role in achieving high stereoselectivity. nih.gov

The choice of ligand backbone (e.g., spiro, ferrocene, alkane-diyl) and the electronic and steric properties of its substituents are systematically varied to optimize the catalyst for a specific substrate. nih.govresearchgate.net

| Ligand Type | Example Ligand | Metal | Key Feature | Typical ee (%) for Ketone Hydrogenation |

|---|---|---|---|---|

| P,N,N | SpiroPAP | Iridium | Rigid spiro backbone, provides high activity and stability. researchgate.net | >99 |

| P,N,N | Unsymmetrical Diamine-Ferrocene | Iridium | Modular and tunable diamine scaffold. nih.gov | up to 99 |

| P,N,O | f-Amphol | Iridium | Ferrocene backbone with a crucial hydroxyl group. nih.gov | 98-99.9 |

| Phosphoramidite | (S)-PipPhos | Iridium | Sterically tunable, effective for DARA. rsc.org | up to 96 |

| Phosphine-Diamine | (S,S)-Ts-DENEB | Ruthenium | Used in asymmetric transfer hydrogenation (ATH). researchgate.net | up to 99 |

Exploration ofthieme-connect.comnih.gov-Hydride Shift Mediated C(sp³)–H Bond Functionalization

An alternative and elegant strategy for the synthesis of indanamine frameworks involves C(sp³)–H bond functionalization mediated by a hydride shift. This approach constructs the heterocyclic ring system in a highly atom-economical fashion. A notable example is the expeditious synthesis of 1-aminoindane derivatives via a researchgate.netnih.gov-hydride shift.

The general mechanism for this transformation is as follows:

Iminium Ion Formation : The reaction starts with the condensation of an appropriate ortho-substituted benzaldehyde (B42025) with an amine. The resulting imine is then activated by a Brønsted or Lewis acid catalyst to form a reactive iminium ion. nih.gov

Hydride Shift : A hydride ion (H⁻) from a benzylic C(sp³)–H bond on the side chain undergoes an intramolecular transfer to the electrophilic carbon of the iminium ion. This is the key C–H functionalization step. masterorganicchemistry.com This process is a redox-neutral internal rearrangement. masterorganicchemistry.com The driving force for this shift is the formation of a more stable carbocation. youtube.com

Cyclization : The newly formed carbocation is positioned to be intramolecularly trapped by the aromatic ring (via electrophilic aromatic substitution), which leads to the formation of the five-membered ring of the indane skeleton.

Rearomatization/Deprotonation : A final deprotonation step restores the aromaticity of the benzene (B151609) ring and yields the final aminoindane product.

This strategy represents a powerful method for C–H bond functionalization, as it avoids the need for pre-functionalized starting materials and often proceeds under metal-free conditions. nih.gov

Derivatization and Structural Modification of the S 4 Methoxy 2,3 Dihydro 1h Inden 1 Amine Scaffold

Regioselective Introduction of Additional Substituents on the Indane Ring System

The introduction of further substituents onto the aromatic portion of the (S)-4-Methoxy-2,3-dihydro-1H-inden-1-amine scaffold is primarily governed by the directing effects of the existing methoxy (B1213986) group and the alkyl portion of the indane ring. The methoxy group is a powerful ortho-, para-directing group due to its ability to donate electron density to the aromatic ring through resonance. This activation facilitates electrophilic aromatic substitution reactions.

Electrophilic bromination of related methoxy-substituted indane systems has been studied. For instance, the electrophilic bromination of 5-methoxyindane has been shown to yield 6-bromo-5-methoxyindane as the major product. researchgate.net This suggests that in the case of this compound, electrophilic attack is most likely to occur at the positions ortho and para to the methoxy group. Given the substitution pattern, the C7 and C5 positions are the most probable sites for substitution. The directing effect of the methoxy group generally leads to substitution at the position para to it (C7) as the major product, with some ortho substitution (C5) also possible. The steric hindrance from the adjacent dihydroindene ring may influence the regioselectivity.

Common electrophilic aromatic substitution reactions that can be applied include:

Bromination: Using reagents like N-Bromosuccinimide (NBS) can introduce a bromine atom onto the aromatic ring, providing a handle for further cross-coupling reactions. researchgate.net

Nitration: The introduction of a nitro group can be achieved using standard nitrating agents. The nitro group can subsequently be reduced to an amine, allowing for further functionalization.

Friedel-Crafts Acylation: This reaction allows for the introduction of an acyl group, which can serve as a precursor for various other functionalities.

The regioselectivity of these reactions is crucial for the controlled synthesis of specific derivatives. The interplay between the electronic effects of the methoxy group and the steric environment of the indane system dictates the outcome of the substitution.

| Reaction | Typical Reagents | Expected Major Regioisomer |

| Bromination | N-Bromosuccinimide (NBS) | 7-Bromo-4-methoxy-2,3-dihydro-1H-inden-1-amine |

| Nitration | HNO₃/H₂SO₄ | 4-Methoxy-7-nitro-2,3-dihydro-1H-inden-1-amine |

| Friedel-Crafts Acylation | Acyl chloride/AlCl₃ | 7-Acyl-4-methoxy-2,3-dihydro-1H-inden-1-amine |

Functionalization and Protection Strategies for the Amine Nitrogen

The primary amine of this compound is a key site for modification. Its nucleophilicity allows for a wide range of functionalization reactions. However, to achieve selectivity in multi-step syntheses, the amine often needs to be protected.

Amine Protection:

Protecting the amine group is a common strategy to prevent its reaction under conditions intended for other parts of the molecule. Two widely used protecting groups for amines are tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz).

Boc Protection: The Boc group is readily introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. fishersci.co.ukwikipedia.org This protection is stable under a variety of conditions but can be easily removed with acid. fishersci.co.uknih.gov

Cbz Protection: The Cbz group can be installed using benzyl (B1604629) chloroformate (Cbz-Cl) and a base. ijacskros.comtotal-synthesis.com It is stable to many reagents and is typically removed by catalytic hydrogenation. total-synthesis.com

| Protecting Group | Reagent | General Conditions | Deprotection |

| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Base (e.g., NEt₃, NaOH), CH₂Cl₂ or THF | Acid (e.g., TFA, HCl) |

| Cbz | Benzyl chloroformate (Cbz-Cl) | Base (e.g., NaHCO₃), H₂O/Dioxane | H₂/Pd-C |

Amine Functionalization:

Direct functionalization of the amine allows for the introduction of diverse substituents, leading to a wide array of derivatives.

N-Acylation: The amine can be acylated using acid chlorides, anhydrides, or by coupling with carboxylic acids using activating agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt). arkat-usa.orgresearchgate.net This reaction is fundamental in the synthesis of amides with potential biological activities.

N-Alkylation: Introduction of alkyl groups can be achieved through reductive amination with aldehydes or ketones, or by direct reaction with alkyl halides. These reactions expand the structural diversity of the scaffold. la-press.org

Preparation of Advanced Chiral Intermediates and Scaffolds for Complex Molecule Synthesis

The chiral nature of this compound makes it an excellent starting material for the asymmetric synthesis of complex molecules. Its rigid framework allows for effective chirality transfer and the creation of stereochemically defined products.

One notable example is its potential application in the synthesis of dalbergiones, a class of naturally occurring neoflavonoids. For instance, the related compound (S)-4-Methoxydalbergione has been synthesized through an enantioselective process involving a chiral catalyst and a methoxy-substituted precursor. nih.gov The (S)-aminoindane scaffold can be envisioned as a precursor to chiral ligands or as a key fragment in the total synthesis of such natural products.

The derivatization strategies discussed in the previous sections, such as regioselective substitution and amine functionalization, can be employed to build up molecular complexity from this chiral scaffold. For example, a substituent introduced on the aromatic ring could serve as an anchor point for further elaboration, while modification of the amine group could be used to construct larger, more complex side chains. The inherent chirality of the starting material ensures that the resulting complex molecules are obtained in an enantiomerically enriched form, which is often crucial for their biological activity.

Theoretical and Computational Studies on S 4 Methoxy 2,3 Dihydro 1h Inden 1 Amine and Its Synthesis

Computational Modeling of Asymmetric Reaction Pathways

The synthesis of a specific enantiomer like (S)-4-Methoxy-2,3-dihydro-1H-inden-1-amine typically involves an asymmetric reaction, such as the reduction of a corresponding imine or the reductive amination of 4-methoxy-1-indanone (B81218). Computational modeling of these pathways is crucial for understanding the origins of stereoselectivity.

The process would begin by identifying the key steps in the reaction mechanism, including the coordination of the substrate to a chiral catalyst, the transfer of a hydride or other reducing agent, and the final product release. Quantum mechanics (QM) or hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods would be used to model these steps. A typical modeling workflow would involve:

Reactant and Catalyst Complexation: Modeling the initial binding of the prochiral substrate (e.g., 4-methoxy-1-indanimine) to a chiral catalyst. Different binding orientations would be explored to identify the most stable pre-reaction complex.

Transition State Searching: Locating the transition state structures for the key stereodetermining step (e.g., hydride addition). This is the highest energy point along the reaction coordinate and is critical for determining the reaction rate and selectivity.

Product Complex and Release: Modeling the geometry and energy of the product-catalyst complex and the subsequent release of the (S)- or (R)-amine.

By comparing the activation energies of the transition states leading to the (S) and (R) enantiomers, the enantiomeric excess (ee) of the reaction can be predicted. Non-covalent interactions, such as hydrogen bonding, steric repulsion, and dispersion forces between the substrate and the chiral environment of the catalyst, are often identified as the key factors governing the stereochemical outcome.

Density Functional Theory (DFT) Calculations for Transition State Analysis and Stereoselectivity Prediction

Density Functional Theory (DFT) is a powerful and widely used computational method for studying electronic structure and reactivity in organic chemistry. For the synthesis of this compound, DFT calculations would provide deep insights into the factors controlling stereoselectivity.

Functionals such as B3LYP or those from the M06 suite are commonly employed, often with a basis set like 6-31G(d) or larger for better accuracy. nih.gov These calculations would be used to:

Optimize Geometries: Determine the lowest-energy three-dimensional structures of reactants, transition states, intermediates, and products.

Calculate Energies: Compute the electronic and Gibbs free energies of all species along the reaction pathway. The difference in the Gibbs free energy of the transition states leading to the (S) and (R) products (ΔΔG‡) is directly related to the predicted enantiomeric ratio.

Analyze Transition State Structures: The geometry of the transition states would be meticulously analyzed to pinpoint the specific interactions that favor the formation of the (S)-enantiomer. This includes measuring critical bond lengths and angles that define the stereochemical environment. For instance, in a catalyzed reduction, the trajectory of the incoming hydride relative to the plane of the imine would be a key parameter.

A hypothetical dataset from such a DFT study is presented in Table 1. This table illustrates how the calculated energy differences between the two competing pathways can be used to predict the stereochemical outcome of the reaction.

Table 1: Hypothetical DFT Data for the Asymmetric Reduction of 4-Methoxy-1-indanimine This table is for illustrative purposes to show the type of data generated in such a study.

| Transition State | Electronic Energy (Hartree) | Gibbs Free Energy (Hartree) | Relative Gibbs Free Energy (kcal/mol) | Predicted Enantiomeric Ratio (S:R) |

| TS-(S) | -552.12345 | -552.09876 | 0.0 | >99:1 |

| TS-(R) | -552.12012 | -552.09456 | 2.64 |

TS-(S) refers to the transition state leading to the (S)-product, and TS-(R) leads to the (R)-product.

Conformational Analysis of this compound and Related Chiral Indanamines

The biological activity and physical properties of a chiral molecule like this compound are intrinsically linked to its three-dimensional shape and conformational flexibility. A thorough conformational analysis would aim to identify the most stable conformations and the energy barriers between them.

This analysis would typically involve:

Systematic Conformational Search: Using molecular mechanics force fields (e.g., MMFF or OPLS) to rapidly generate a large number of possible conformations by rotating the rotatable bonds, specifically the C-N bond of the amino group and the C-O bond of the methoxy (B1213986) group.

Geometry Optimization and Energy Ranking: The conformations generated would then be optimized at a higher level of theory, such as DFT, to obtain more accurate geometries and relative energies.

Analysis of Conformational Preferences: The results would likely show a preference for specific arrangements of the amine and methoxy groups. For the fused ring system, which is analogous to a substituted cyclohexane, the amine group at the C1 position can be in a pseudo-axial or pseudo-equatorial position. It is generally observed that bulky substituents prefer an equatorial-like position to minimize steric interactions with the rest of the molecule. libretexts.orgspcmc.ac.inlibretexts.orgyoutube.com

The methoxy group on the aromatic ring also has rotational freedom. The analysis would determine the preferred orientation of the methyl group relative to the benzene (B151609) ring. The interplay between the conformations of the amine and methoxy groups would be a key focus of such a study. Table 2 provides a hypothetical summary of the kind of results that would be expected from a conformational analysis.

Table 2: Hypothetical Relative Energies of Stable Conformers of this compound This table is for illustrative purposes to show the type of data generated in such a study.

| Conformer | Amine Position | Methoxy Orientation | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| 1 | Pseudo-equatorial | Planar | 0.00 | 75.1 |

| 2 | Pseudo-axial | Planar | 1.20 | 12.3 |

| 3 | Pseudo-equatorial | Perpendicular | 1.80 | 5.5 |

| 4 | Pseudo-axial | Perpendicular | 3.00 | 1.1 |

Such a study would conclude that the pseudo-equatorial conformer is significantly more stable, a finding that would be critical for understanding its interaction with biological targets.

Analytical Methodologies for Characterization of Chiral Indanamines

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Determination

Chiral chromatography is the cornerstone for determining the enantiomeric purity of chiral compounds like (S)-4-Methoxy-2,3-dihydro-1H-inden-1-amine. This technique separates the enantiomers of a racemic mixture, allowing for their quantification. High-Performance Liquid Chromatography (HPLC) is the most common method, utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. onyxipca.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for a wide range of racemic mixtures. rsc.org For primary amines like indanamines, the choice of mobile phase is crucial. Normal-phase (e.g., hexane/isopropanol) or polar organic modes are often employed. onyxipca.comnih.gov The addition of a small amount of an amine modifier, such as diethylamine (B46881) or ethanolamine, to the mobile phase is common practice to improve peak shape and resolution by minimizing undesirable interactions with residual silanols on the silica (B1680970) support.

While no specific chromatogram for the resolution of 4-Methoxy-2,3-dihydro-1H-inden-1-amine is available in the surveyed literature, a study on the closely related compound, (R)-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine, provides a relevant example. nih.gov The enantiomers were successfully separated on a Daicel Chiralcel OJ-H column, demonstrating the efficacy of polysaccharide-based CSPs for this structural class. nih.gov Based on this and general principles, a hypothetical HPLC method for determining the enantiomeric excess (e.e.) of this compound can be proposed.

Interactive Data Table: Illustrative Chiral HPLC Method Parameters

| Parameter | Value | Reference |

| Column | Chiralcel OJ-H (Cellulose tris(4-methylbenzoate)) | nih.gov |

| Dimensions | 4.6 mm x 250 mm, 5 µm | nih.gov |

| Mobile Phase | n-Hexane / Isopropanol with 0.5% Ethanolamine (90:10 v/v) | nih.gov |

| Flow Rate | 1.0 mL/min | rsc.org |

| Temperature | Ambient (e.g., 25 °C) | researchgate.net |

| Detection | UV at 270 nm | N/A |

| Expected Elution | The (R)-enantiomer would elute before the (S)-enantiomer, or vice-versa, depending on the specific interactions. | onyxipca.com |

Gas Chromatography (GC) with a chiral stationary phase can also be used, particularly for more volatile analytes. Another approach is indirect separation, where the racemic amine is derivatized with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. google.com

Spectroscopic Characterization Techniques (NMR, IR, Mass Spectrometry) for Structure and Stereochemistry Elucidation

Spectroscopic methods are indispensable for confirming the chemical structure of this compound. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a complete picture of the molecule's connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the carbon-hydrogen framework of the molecule. For this compound, the spectra would exhibit characteristic signals for the aromatic protons, the methoxy (B1213986) group, and the protons of the five-membered indane ring. The benzylic proton at the C1 position (the stereocenter) would typically appear as a triplet, coupled to the adjacent C2 methylene (B1212753) protons.

While specific spectral assignments for this exact compound are not publicly documented, data from related indanone structures can be used to predict the approximate chemical shifts. researchgate.net For instance, the aromatic protons would appear in the range of 6.7-7.2 ppm, the methoxy protons as a singlet around 3.8 ppm, and the aliphatic protons of the indane ring between 1.8 and 3.1 ppm. nih.govresearchgate.net The amine protons (NH₂) would typically appear as a broad singlet, the chemical shift of which is concentration-dependent. researchgate.net

NMR can also be used to assess enantiomeric purity by using a chiral solvating agent, which causes the signals of the two enantiomers to resolve into distinct peaks. researchgate.net

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in CDCl₃

| Assignment (¹H NMR) | Predicted δ (ppm) | Assignment (¹³C NMR) | Predicted δ (ppm) |

| Aromatic (3H) | 6.7 - 7.2 | Aromatic C (Quaternary) | 158.0 (C-O) |

| C1-H (1H, triplet) | ~ 4.2 | Aromatic C (Quaternary) | 145.0 |

| OCH₃ (3H, singlet) | ~ 3.8 | Aromatic C (Quaternary) | 135.0 |

| C3-H₂ (2H, multiplet) | ~ 3.0 | Aromatic CH | 128.0 |

| C2-H₂ (2H, multiplet) | ~ 2.5 & 1.9 | Aromatic CH | 122.0 |

| NH₂ (2H, broad s) | ~ 1.6 | Aromatic CH | 109.0 |

| OCH₃ | 55.4 | ||

| C1 (CH-N) | 55.0 | ||

| C3 (CH₂) | 31.0 | ||

| C2 (CH₂) | 30.0 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. As a primary amine, this compound would show characteristic N-H stretching vibrations. Primary amines typically display two bands in the region of 3300-3500 cm⁻¹ due to symmetric and asymmetric stretching. rsc.org Other key absorptions would include C-H stretches for the aromatic and aliphatic portions, C=C stretches for the aromatic ring (around 1600 cm⁻¹), and a strong C-O stretch for the methoxy ether group (around 1250 cm⁻¹). rsc.org

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), the molecular ion peak (M⁺·) would be observed at m/z 163, corresponding to the molecular formula C₁₀H₁₃NO. A key feature for compounds with a single nitrogen atom is that their molecular weight is an odd number (the Nitrogen Rule). rsc.org The primary fragmentation pathway for amines is typically alpha-cleavage, which for this molecule would involve the loss of a C₂H₄ fragment from the indane ring, leading to a stable iminium cation. Another expected fragmentation is the loss of the methoxy group. google.comdrugbank.com

Interactive Data Table: Expected Mass Spectrometry Fragmentation

| m/z Value | Proposed Fragment | Significance |

| 163 | [C₁₀H₁₃NO]⁺· | Molecular Ion (M⁺·) |

| 148 | [M - CH₃]⁺ | Loss of methyl from methoxy group |

| 135 | [M - C₂H₄]⁺· | Loss of ethene via retro-Diels-Alder type cleavage |

| 132 | [M - OCH₃]⁺ | Loss of methoxy radical |

| 120 | [C₈H₁₀N]⁺ | Alpha-cleavage product |

X-ray Crystallography for Absolute Configuration Assignment

While chiral chromatography can determine enantiomeric purity and spectroscopic methods can confirm the chemical structure, single-crystal X-ray crystallography is the definitive method for unambiguously determining the absolute configuration of a chiral molecule. This technique provides a three-dimensional model of the molecule as it exists in a crystal lattice.

For a light-atom molecule like this compound (containing only C, H, N, and O), determining the absolute configuration can be challenging due to weak anomalous dispersion effects. To overcome this, a common strategy is to form a salt with an acid containing a heavier atom (e.g., hydrobromic acid) or to co-crystallize it with a chiral molecule of known absolute configuration, such as tartaric acid. researchgate.net The resulting diastereomeric salt often forms high-quality crystals suitable for analysis.

The analysis of the diffraction data allows for the calculation of the Flack parameter. A value close to 0 for a known chirality confirms the absolute configuration, whereas a value close to 1 indicates the opposite configuration. Although no crystal structure has been published for this compound or its salts, the structure of the related drug Rasagiline (B1678815) has been determined, confirming the utility of this method for the aminoindan scaffold. google.com If a suitable crystal were obtained, the analysis would provide precise data on bond lengths, bond angles, and the conformation of the five-membered ring, definitively confirming the (S) configuration at the C1 stereocenter.

Interactive Data Table: Hypothetical Crystallographic Data for a Salt

| Parameter | Description | Example Value |

| Crystal System | The geometric shape of the unit cell. | Monoclinic |

| Space Group | The set of symmetry operations of the crystal. | P2₁ (a common chiral space group) |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | e.g., a=8.1, b=10.2, c=12.5; β=98.5° |

| Flack Parameter | A parameter to determine absolute structure. | ~0.0(1) |

| Absolute Configuration | The determined stereochemistry at the chiral center. | S |

Future Directions in Research on Chiral S 4 Methoxy 2,3 Dihydro 1h Inden 1 Amine Systems

Development of Novel and More Efficient Asymmetric Synthetic Routes

The pursuit of more efficient, economical, and sustainable methods for producing enantiomerically pure (S)-4-Methoxy-2,3-dihydro-1H-inden-1-amine is a primary driver of current research. While classical resolution methods exist, future developments are focused on asymmetric synthetic strategies that obviate the need to discard an unwanted enantiomer, thereby maximizing theoretical yield.

Key future directions include:

Biocatalytic Asymmetric Amination: The direct conversion of the prochiral ketone, 4-methoxy-2,3-dihydro-1H-inden-1-one, into the desired (S)-amine using engineered amine transaminases (ATAs) represents a highly promising and green synthetic route. nih.govworktribe.comnih.gov Future work will involve the discovery and protein engineering of novel ATAs that exhibit high substrate specificity for this particular ketone, ensuring high enantiomeric excess (>99% e.e.) and productivity. nih.govlu.se The development of processes that effectively manage challenging reaction equilibria and potential substrate or product inhibition will be crucial for industrial-scale application. nih.govlu.se

Dynamic Kinetic Resolution (DKR): This approach combines the enzymatic resolution of a racemic amine with an in-situ racemization of the undesired enantiomer, allowing for a theoretical yield of 100% of the desired isomer. rsc.org Future research will focus on developing robust DKR processes for 4-methoxy-2,3-dihydro-1H-inden-1-amine, likely pairing a highly selective lipase (B570770), such as Candida antarctica lipase B (CALB), for the acylation of the (S)-amine with a non-toxic, efficient metal catalyst for the racemization of the remaining (R)-amine. researchgate.netresearchgate.net A patent for a similar process for (S)-1-aminoindane utilized Candida plicata lipase with a specific racemization catalyst under hydrogen pressure. google.com

Asymmetric Hydrogenation of Imines and Enamides: The development of catalytic asymmetric hydrogenation of C=N double bonds is a powerful tool for chiral amine synthesis. nih.gov Future efforts will be directed towards the synthesis of enamides or oximes derived from 4-methoxy-2,3-dihydro-1H-inden-1-one, followed by highly enantioselective hydrogenation. This requires the development of highly active and selective catalysts, such as those based on Iridium or Ruthenium complexed with novel chiral ligands, that can operate at low catalyst loadings and under mild conditions. nih.govnih.govnih.gov

Table 1: Comparison of Potential Future Asymmetric Synthetic Routes

| Synthetic Strategy | Key Technology | Potential Advantages | Research Focus | Projected Yield/e.e. (based on analogs) |

|---|---|---|---|---|

| Biocatalytic Asymmetric Amination | Engineered Amine Transaminase (ATA) | High enantioselectivity, green process, direct conversion from ketone. | Enzyme screening and protein engineering for specific substrate. nih.gov | >95% conversion, >99% e.e. frontiersin.org |

| Dynamic Kinetic Resolution (DKR) | Lipase (e.g., CALB) + Racemization Catalyst (e.g., Pd-based) | Theoretical yield up to 100%, high enantioselectivity. researchgate.net | Optimization of compatible enzyme/metal catalyst pairs. rsc.org | >90% yield, >99% e.e. researchgate.net |

| Asymmetric Hydrogenation | Chiral Metal Complex (e.g., Ir, Ru) | Broad applicability, high turnover numbers. | Novel chiral ligand design, reduction of precious metal loading. nih.govnih.gov | >95% yield, >99% e.e. nih.gov |

Exploration of New Catalytic Systems for Enhanced Selectivity and Yield

Engineered Biocatalysts: While wild-type enzymes can be effective, the future lies in tailoring them for specific industrial processes. Protein engineering and directed evolution will be employed to create mutant amine transaminases or lipases with enhanced stability, altered substrate specificity to perfectly accommodate the 4-methoxy-indan scaffold, and tolerance to process conditions like high substrate concentrations and organic solvents. nih.gov

Sustainable Metal Catalysis: While rhodium and ruthenium catalysts are highly effective, their cost and toxicity are significant drawbacks. A major future direction is the development of catalysts based on earth-abundant and less toxic metals, such as iron. rsc.org Research will explore the design of novel chiral ligands, potentially tetradentate systems, that can enable iron complexes to perform asymmetric transfer hydrogenation or direct hydrogenation with selectivity comparable to precious metal catalysts. rsc.org

Advanced Chiral Ligand Design: For metal-catalyzed routes, the chiral ligand is paramount. The field is moving beyond traditional C2-symmetric ligands. nih.gov Future exploration will involve the design of non-symmetrical, modular ligands (e.g., P,N-ligands like PHOX) where steric and electronic properties can be fine-tuned independently to achieve optimal interaction with the substrate-metal complex, leading to superior enantiocontrol. nih.gov

Table 2: Future Research Goals for Catalytic Systems

| Catalyst Type | Example System | Key Future Research Goal | Target Metric |

|---|---|---|---|

| Biocatalyst (Transaminase) | ATA from Chromobacterium violaceum | Protein engineering for enhanced stability and specificity for 4-methoxy-1-indanone (B81218). lu.se | Increased turnover frequency, >99.5% e.e. |

| Chemoenzymatic Catalyst | CALB + Pd Nanocatalyst | Development of recyclable, non-toxic racemization catalysts. researchgate.net | >100 g/L product concentration. |

| Precious Metal Catalyst | Iridium-Cp* Complex | Ligand modification to reduce catalyst loading and pressure requirements. nih.gov | S/C ratio > 1000, >99% e.e. |

| Sustainable Metal Catalyst | Iron-Tetradentate Ligand Complex | Design of new ligands to achieve high enantioselectivity with Fe. rsc.org | >95% e.e., competing with Ru catalysts. |

Integration of Machine Learning and AI in Reaction Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical synthesis. Instead of relying solely on heuristic and empirical methods, future research will leverage computational power to accelerate the development of optimal synthetic routes for this compound.

Predictive Modeling: ML algorithms, such as random forests, can be trained on existing reaction data to predict the outcome (e.g., yield and enantioselectivity) of a reaction under a given set of conditions. [3, 8 from first search] This will allow researchers to computationally screen thousands of potential catalysts, ligands, solvents, and temperature profiles to identify the most promising candidates for experimental validation, saving significant time and resources.

Generative Models for Catalyst Design: Beyond predicting outcomes, AI can be used in a generative capacity. Deep learning models can be trained on the structures of known successful chiral ligands and enzymes to propose entirely novel catalyst structures. [5 from first search] These AI-designed catalysts, tailored specifically for the target transformation, could offer unprecedented levels of selectivity and activity.

Automated Reaction Optimization: The integration of AI with robotic synthesis platforms will enable closed-loop optimization. An AI algorithm can propose an initial set of reaction conditions, which are then performed by an automated reactor. The results are fed back to the AI, which updates its model and suggests the next round of experiments, autonomously navigating the parameter space to find the optimal process conditions.

Applications of this compound as a Chiral Ligand or Organocatalyst in Stereoselective Reactions

While primarily viewed as a synthetic intermediate, the inherent chirality and functional groups of this compound make it a promising, yet unexplored, candidate for use as a directing molecule in other chemical transformations. Future research could unlock its potential as a valuable tool in the broader field of asymmetric synthesis.

As a Chiral Ligand for Metal Catalysis: The primary amine provides a strong coordination site for transition metals. The molecule could function as a ligand in various catalytic reactions. For instance, it could be used to form complexes with Ruthenium or Iridium for asymmetric transfer hydrogenation of ketones and imines, or with Palladium for asymmetric C-C bond-forming reactions. nih.govrsc.org The methoxy-substituted indane backbone would provide the necessary chiral environment to induce enantioselectivity.

As a Precursor for Organocatalysis: Chiral primary amines are foundational to several classes of organocatalysis. nih.gov The amine group can be readily converted into a more complex catalytic moiety. For example, it could be used to form a chiral secondary amine catalyst for enamine/iminium ion catalysis, applicable to reactions like asymmetric Michael additions or Aldol reactions. nih.govyoutube.com The rigid bicyclic structure could impart high levels of stereocontrol.

In Chiral Ligand-Exchange Chromatography: Chiral aminoindane derivatives have been shown to be effective for the chromatographic separation of enantiomers. nih.gov The target molecule could be used as a chiral selector, either coated onto a stationary phase or as an additive in the mobile phase, for the analytical or preparative resolution of other racemic compounds.

Table 3: Potential Future Applications in Asymmetric Catalysis

| Application Area | Proposed Role | Target Reaction Type | Rationale |

|---|---|---|---|

| Metal Catalysis | Chiral Ligand | Asymmetric Transfer Hydrogenation, Asymmetric Allylic Alkylation | Forms stable metal complexes via the amine group; the chiral indane scaffold controls the enantioselectivity. rsc.org |

| Organocatalysis | Catalyst Precursor | Michael Addition, Aldol Reaction, Diels-Alder Reaction | Can be converted to a chiral secondary amine to engage in enamine or iminium ion activation cycles. nih.govyoutube.com |

| Chiral Separations | Chiral Selector | Ligand-Exchange Chromatography | The chiral amine and aromatic ring can form transient diastereomeric complexes with other racemates, enabling separation. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.